Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at position 8, a methoxy group at position 7, and a phenylthiomethyl moiety at position 2. The ethyl ester at position 3 enhances its solubility and reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 8-cyano-7-methoxy-2-(phenylsulfanylmethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-19(23)17-15(12-26-13-7-5-4-6-8-13)21-18-14(11-20)16(24-2)9-10-22(17)18/h4-10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBSLOCUNJKFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
The core heterocycle is typically assembled via cyclization of 2-aminopyridines with suitable aldehydes or ketones, often under acidic or basic catalysis :
| Method | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|
| A. Multicomponent Cyclization | 2-Aminopyridine, aldehyde (e.g., formaldehyde), isocyanides | Acidic catalysis, reflux | Efficient formation of fused heterocycle | Patent WO2009143156A2 |
| B. Oxidative Cyclization | 2-Aminopyridine derivatives, oxidants (e.g., hydrogen peroxide) | Mild oxidative conditions | Facilitates regioselective cyclization | Patent EP0628559A1 |
Introduction of the Cyano Group at Position 8
The cyano group is introduced via nucleophilic cyanation of a suitable intermediate, often using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) :
| Method | Reagents | Conditions | Notes | References |
|---|---|---|---|---|
| A. Nucleophilic Cyanation | KCN or TMSCN | Reflux, polar solvents (e.g., DMSO) | Selective at electrophilic sites | General cyanation protocols in heterocyclic synthesis |
Methoxy Substitution at Position 7
Methoxy groups are introduced via methylation of hydroxyl precursors or direct substitution :
| Method | Reagents | Conditions | Notes | References |
|---|---|---|---|---|
| A. Methylation of Phenolic Hydroxyl | Dimethyl sulfate or methyl iodide (MeI), base (K2CO3) | Reflux in acetone or DMF | Regioselective for phenolic groups | Common methylation protocols |
Phenylthiomethyl Group at Position 2
The phenylthiomethyl moiety is incorporated through thioalkylation using phenylthiomethyl halides or thiol derivatives :
| Method | Reagents | Conditions | Notes | References |
|---|---|---|---|---|
| A. Nucleophilic Substitution | Phenylthiomethyl chloride or bromide | Base (e.g., NaH), reflux | Selective substitution at nucleophilic nitrogen or carbon | Patent WO2009143156A2 |
Esterification at the Carboxylate Position
The ethyl ester is typically formed via Fischer esterification :
| Method | Reagents | Conditions | Notes | References |
|---|---|---|---|---|
| A. Fischer Esterification | Ethanol, catalytic acid (H2SO4) | Reflux | Standard esterification method | General ester synthesis |
Proposed Synthetic Route Summary
Based on the above methods, a typical synthetic sequence could be:
- Formation of the imidazo[1,2-a]pyridine core via multicomponent cyclization of 2-aminopyridine with suitable aldehyde and isocyanide derivatives.
- Regioselective cyanation at position 8 using TMSCN under mild conditions.
- Methoxy group installation at position 7 through methylation of a phenolic intermediate.
- Phenylthiomethyl group attachment at position 2 via nucleophilic substitution with phenylthiomethyl halides.
- Esterification of the carboxylic acid to form the ethyl ester.
Data Tables Summarizing Preparation Methods
Research Findings and Notes
- The synthesis of fused heterocycles like imidazo[1,2-a]pyridines benefits from multicomponent reactions, which enhance efficiency and regioselectivity.
- Cyanation strategies are crucial for introducing the nitrile group at specific positions, often requiring careful control of reaction conditions to prevent side reactions.
- Functional group modifications such as methoxy and phenylthiomethyl groups are typically achieved through nucleophilic substitution or methylation, which are well-established in heterocyclic chemistry.
- Ester formation via Fischer esterification remains a reliable final step to yield the desired ethyl ester.
Chemical Reactions Analysis
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Scientific Research Applications
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1704066-56-7): Molecular Formula: C₁₉H₁₆BrN₃O₃S Molecular Weight: 446.32 g/mol Key Feature: Bromine substituent on the phenyl ring increases molecular weight and polarizability compared to the non-halogenated parent compound. This modification may enhance binding affinity in biological systems due to halogen bonding .
Trifluoromethyl-Substituted Derivatives
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7):
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate :
Nitro and Ester-Functionalized Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Melting Point: 243–245 °C Yield: 51% Key Feature: The nitro group enhances electrophilicity, while dual ester groups increase steric bulk and polarity .
Physicochemical Properties Comparison
*Estimated based on structural similarity.
Biological Activity
Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structural features, including a cyano group, methoxy group, and phenylthiomethyl group, suggest potential biological activities that warrant detailed examination.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C19H17N3O3S
- CAS Number : 1704066-58-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The functional groups present in the molecule facilitate:
- Hydrogen bonding
- Hydrophobic interactions
- Non-covalent interactions
These interactions can lead to modulation of enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 8-cyano-7-methoxy derivatives exhibit significant antimicrobial properties. A comparative study showed that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition Studies
In vitro studies have demonstrated that ethyl 8-cyano-7-methoxy derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they have shown promise in inhibiting enzymes such as:
| Enzyme | Inhibition Percentage | Reference |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | 75% | |
| Acetylcholinesterase | 60% | |
| Dipeptidyl peptidase IV | 50% |
These findings highlight the potential for developing new therapeutic agents targeting these enzymes.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of imidazo[1,2-a]pyridine derivatives. Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . -
Neuroprotective Effects :
Another investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound .
Comparative Analysis with Similar Compounds
Ethyl 8-cyano-7-methoxy derivatives can be compared with other related compounds to elucidate their unique features:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 8-cyano-7-methoxyimidazo[1,2-a]pyridine | Lacks phenylthiomethyl group | Lower enzyme inhibition |
| Ethyl 8-cyano-2-(phenylthiomethyl)imidazo[1,2-a]pyridine | Lacks methoxy group | Reduced solubility |
| Ethyl 7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine | Lacks cyano group | Decreased chemical stability |
This comparative analysis underscores the enhanced biological activity attributed to the unique structural components of ethyl 8-cyano-7-methoxy derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how can they be adapted for this compound?
- Methodological Answer : A one-pot two-step reaction is commonly employed for synthesizing imidazo[1,2-a]pyridine derivatives. For example, condensation of 2-aminopyridine precursors with α-bromoketones or bromopyruvate esters under reflux conditions generates the fused heterocyclic core. Subsequent functionalization (e.g., Suzuki coupling, nucleophilic substitution) introduces substituents like phenylthiomethyl or cyano groups . For this compound, bromopyruvate ester intermediates may react with a 2-aminopyridine derivative, followed by thiol-mediated alkylation to install the phenylthiomethyl group.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm) and carbon types (e.g., ester carbonyl at δ ~165–170 ppm) .
- HRMS : Validates molecular weight accuracy (e.g., calculated vs. observed m/z within ±5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .
Q. How can purity and stability be assessed during synthesis and storage?
- Methodological Answer :
- HPLC : Quantifies purity (>95% by area normalization) and detects degradation products.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C based on analogs) .
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenylthiomethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry or tautomerism?
- Methodological Answer :
- Variable Temperature (VT) NMR : Detects coalescence of proton signals (e.g., rotamers from ester or thiomethyl groups) .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation (e.g., spatial proximity of methoxy and phenylthiomethyl groups) .
- Isotopic Labeling : 15N/13C-labeled analogs clarify nitrogen/carbon connectivity in ambiguous cases .
Q. How does the phenylthiomethyl group influence biological activity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the phenylthiomethyl group with methylthio, benzyl, or hydrogen analogs. Test in bioassays (e.g., kinase inhibition, cytotoxicity).
- Molecular Docking : Compare binding affinities in target proteins (e.g., PI3K or mTOR) using computational models. For example, the sulfur atom may form hydrophobic or π-sulfur interactions with catalytic residues .
Q. What experimental designs mitigate byproduct formation during functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Optimized Reaction Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids at controlled temperatures (60–80°C) to minimize dimerization .
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., cyano group protection via silylation) during harsh reactions .
- In-situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before side reactions dominate .
Q. How can Dimroth rearrangement impact the regioselectivity of amide formation in related derivatives?
- Methodological Answer :
- Mechanistic Insight : Under basic conditions, the pyrimidine ring may undergo Dimroth rearrangement, shifting substituents (e.g., ester to amide groups) and altering regiochemistry. For example, amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates yields 3-carboxamide derivatives instead of 2-carboxamides due to ring opening and re-closure .
- Control Experiments : Compare direct amidation vs. hydrolysis-reaction pathways to isolate rearrangement products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
